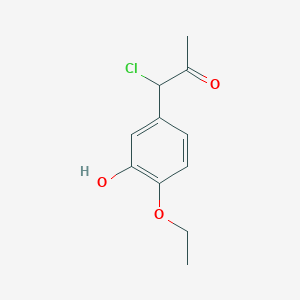

1-Chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one

Description

1-Chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one is a substituted propan-2-one derivative featuring a chloro group at the 1-position and a 4-ethoxy-3-hydroxyphenyl substituent. This compound’s structure combines aromatic, hydroxyl, ethoxy, and ketone functionalities, which influence its physicochemical and biological properties.

Propriétés

Formule moléculaire |

C11H13ClO3 |

|---|---|

Poids moléculaire |

228.67 g/mol |

Nom IUPAC |

1-chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one |

InChI |

InChI=1S/C11H13ClO3/c1-3-15-10-5-4-8(6-9(10)14)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3 |

Clé InChI |

USIZBUXWOLECGT-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=C(C=C(C=C1)C(C(=O)C)Cl)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one typically involves the chlorination of 1-(4-ethoxy-3-hydroxyphenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.

Major Products:

Oxidation: Formation of 1-(4-ethoxy-3-hydroxyphenyl)propan-2-one.

Reduction: Formation of 1-chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-ol.

Substitution: Formation of 1-(4-ethoxy-3-hydroxyphenyl)propan-2-one derivatives with substituted groups.

Applications De Recherche Scientifique

1-Chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-Chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the hydroxyphenyl group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s unique 4-ethoxy-3-hydroxyphenyl group distinguishes it from analogs. Key comparisons include:

Chalcone Derivatives

- Example : 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

- Structure : Features a conjugated α,β-unsaturated ketone system (prop-2-en-1-one) with 4-chloro and 4-hydroxyphenyl groups.

- Key Differences :

- The conjugated system enables UV-Vis absorption, useful in spectroscopic characterization .

- Absence of ethoxy group reduces lipophilicity compared to the target compound.

- Enhanced reactivity in Michael addition due to the α,β-unsaturated carbonyl .

Hydrazonoyl Chlorides

- Example : 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one

- Structure : Contains a hydrazine moiety (N–N bond) and a 4-methoxyphenyl group.

- Key Differences :

- The hydrazine group facilitates nucleophilic substitution reactions, enabling heterocycle synthesis (e.g., pyrazoles) .

- Methoxy substituent provides electron-donating effects, contrasting with the ethoxy group’s steric and electronic profile.

Cyclopropyl and Trifluoromethyl Derivatives

- Example : 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

- Structure : Cyclopropyl ring replaces the ethoxy-hydroxyphenyl group.

- Key Differences :

- Cyclopropane’s rigidity enhances metabolic stability but reduces hydrogen-bonding capacity .

Higher lipophilicity compared to the target compound.

Example : 1-Chloro-1-(3-trifluoromethylphenyl)propan-2-one

- Structure : Trifluoromethyl group at the 3-position of the phenyl ring.

- Key Differences :

- Strong electron-withdrawing effects from CF₃ alter electronic distribution and acidity .

- Increased stability against oxidative degradation.

Solubility and Polarity

- The target compound’s hydroxyl and ethoxy groups increase polarity, enhancing aqueous solubility relative to cyclopropyl or trifluoromethyl analogs .

- Chalcone derivatives exhibit moderate solubility due to conjugated systems but lack ethoxy’s steric bulk .

Spectroscopic Characteristics

Crystallographic and Stability Insights

- Crystal Packing: Hydrogen bonding (e.g., N–H⋯O in hydrazonoyl chlorides) stabilizes crystal structures .

- Thermal Stability : Trifluoromethyl and cyclopropyl groups enhance thermal stability compared to ethoxy-hydroxyphenyl derivatives .

Activité Biologique

1-Chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C12H15ClO3

- Molecular Weight : 246.70 g/mol

- Functional Groups : Chlorine, ethoxy, and hydroxy groups attached to a phenyl ring, contributing to its reactivity and biological interactions.

Research indicates that 1-Chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one may exert its biological effects through various mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against a range of pathogens. The presence of the ethoxy and hydroxy groups enhances its interaction with microbial targets, potentially disrupting cellular processes.

- Anticancer Potential : The compound has been investigated for its anticancer activity. It may interact with specific cellular pathways involved in cancer cell proliferation and survival. Notably, compounds with similar structures often target ion channels or enzymes critical for tumor growth .

- Electrophilic Reactions : The chloro group in the structure may act as an electrophile, allowing it to react with nucleophilic sites on proteins or nucleic acids, which could inhibit enzyme activity or disrupt cellular functions .

Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various derivatives found that 1-Chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one demonstrated effective inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated strong bactericidal activity.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.30 | 0.60 |

| Pseudomonas aeruginosa | 0.40 | 0.80 |

Anticancer Activity

In vitro studies on human cancer cell lines have shown that the compound can inhibit cell proliferation significantly. For instance, treatment with varying concentrations resulted in a dose-dependent decrease in viability in breast cancer cell lines (MCF-7).

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 25 |

Case Study 1: Antimicrobial Activity

In a recent study published in ACS Omega, researchers evaluated the antimicrobial efficacy of several derivatives including 1-Chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one against common pathogens responsible for nosocomial infections. The results confirmed its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Research

A study published in PMC investigated the effects of this compound on various cancer cell lines, demonstrating that it could induce apoptosis in MCF-7 cells through activation of caspase pathways. This suggests a promising avenue for further research into its use as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.